![molecular formula C21H22Cl2N2O4S B2953857 2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide CAS No. 1251547-55-3](/img/structure/B2953857.png)

2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

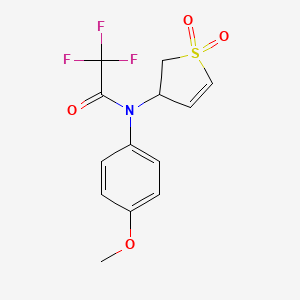

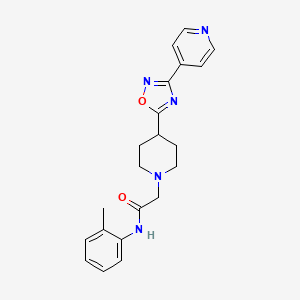

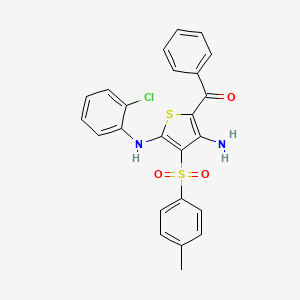

The compound “2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide” has a molecular formula of C21H22Cl2N2O4S . It has an average mass of 469.381 Da and a monoisotopic mass of 468.067719 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a benzene sulfonamide group, which is substituted with two chlorine atoms and one methyl group. The sulfonamide nitrogen is further substituted with a complex tricyclic structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide have been synthesized and characterized, showcasing the potential of sulfonamide derivatives in material science and organic chemistry. These compounds undergo detailed structural analysis using techniques such as X-ray diffraction, NMR, and FTIR, demonstrating their complex structures and the importance of precise synthesis methods in understanding their properties and applications (Sarojini et al., 2012).

Molecular Interactions and Structural Analysis

The study of sulfonamide derivatives extends into examining their molecular interactions and structural conformations. For example, Schiff base sulfonamide derivatives have been synthesized, revealing insights into their molecular geometry and intermolecular interactions through X-ray crystallography. This type of research is crucial for understanding the reactivity and potential binding capabilities of sulfonamide compounds in biochemical contexts (Subashini et al., 2009).

Environmental Impact and Degradation

Research into sulfonamides also involves understanding their environmental impact, including their degradation pathways when exposed to elements like chlorine. Such studies are vital for assessing the persistence and toxicity of these compounds in water bodies, which is essential for developing safer pharmaceuticals and agrochemicals. The degradation kinetics and mechanisms of sulfamethoxazole, a sulfonamide antibiotic, have been thoroughly investigated, providing a framework for assessing the environmental fate of similar compounds (Dodd & Huang, 2004).

Chemical Reactions and Transformations

The reactivity of sulfonamide compounds under various conditions is another area of significant interest. Studies on the Rh(I)-catalyzed C-C bond activation of benzyl sulfonamide/tethered alkylidenecyclopropanes reveal complex reaction pathways that produce valuable chemical structures, highlighting the role of sulfonamides in synthetic organic chemistry (Chen et al., 2016).

Advanced Materials and Applications

Finally, sulfonamide compounds have been incorporated into advanced materials, such as photochromic polymers, showcasing their utility in developing new materials with unique properties. These materials exhibit interesting behaviors like trans-cis isomerization under light, indicating potential applications in optical storage, sensors, and smart materials (Ortyl et al., 2002).

Eigenschaften

IUPAC Name |

2,4-dichloro-5-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N2O4S/c1-13-10-20(18(23)12-17(13)22)30(27,28)24-14-5-6-19-16(11-14)21(26)25-8-3-2-4-15(25)7-9-29-19/h5-6,10-12,15,24H,2-4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNVMRWNBUYXCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2953775.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide](/img/structure/B2953776.png)

![1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2953783.png)

![4-[(2-Nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B2953789.png)